molecular formula C7H3Br2NO B1597212 3,5-Dibromo-2-hydroxybenzonitrile CAS No. 40718-08-9

3,5-Dibromo-2-hydroxybenzonitrile

Cat. No. B1597212
CAS RN: 40718-08-9
M. Wt: 276.91 g/mol
InChI Key: IZOWHVRXNOVUGY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzonitrile (DBHBN) is an organic compound belonging to the class of nitriles and is a derivative of benzonitrile. DBHBN is a colorless, crystalline solid with a molecular weight of 297.93 g/mol and a melting point of 125-126°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. It has been widely used in organic synthesis and as a reagent in various research studies.

Scientific Research Applications

  • Herbicide Research

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile, also known as bromoxynil, is used as a herbicide .
    • Methods of Application : The herbicide bromoxynil was tested on mitochondria from etiolated pea (Pisum sativum L. cv Alaska) stems .
    • Results or Outcomes : This compound, when used at micromolar concentrations (approximately 20 µM), inhibited malate- and succinate-dependent respiration by intact mitochondria but not oxidation of exogenously added NADH .
  • Eco-friendly Preparation

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile has been prepared in high yield from 4-hydroxy-benzonitrile using an eco-friendly brominating reagent .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of an eco-friendly brominating reagent .
    • Results or Outcomes : The process results in a highly pure 3,5-dibromo-2-hydroxybenzonitrile (bromoxynil) prepared in high yield .
  • Controlled Release of Herbicides

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile (bromoxynil) is used in the development of controlled release formulations of pesticides .
    • Methods of Application : Bromoxynil is intercalated into Zn–Al hydrotalcite nanosheets (herbicide@HTlcs) using a modified co-precipitation method .
    • Results or Outcomes : The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .
  • Synthesis of 3,4-fused isoquinolin-1(2H)-one Analogs

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile as a synthetic reagent .
    • Results or Outcomes : The process results in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs .
  • Ampakine Heterocycles Synthesis

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of ampakine heterocycles .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile as a synthetic reagent .
    • Results or Outcomes : The process results in the synthesis of ampakine heterocycles, which are promising as a therapy for neurodegenerative diseases .
  • Proteomics Research

    • Summary of Application : 3,5-Dibromo-2-hydroxybenzonitrile is used in proteomics research .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3,5-Dibromo-2-hydroxybenzonitrile .
    • Results or Outcomes : The process results in the advancement of proteomics research .

Safety And Hazards

It is toxic to mammals and moderately toxic to aquatic and terrestrial biodiversity .

properties

IUPAC Name

3,5-dibromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWHVRXNOVUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382041
Record name 3,5-dibromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-hydroxybenzonitrile

CAS RN

40718-08-9
Record name 3,5-dibromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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